![molecular formula C11H6Br2ClNS B325639 N-(4-bromo-3-chlorophenyl)-N-[(5-bromo-2-thienyl)methylene]amine](/img/structure/B325639.png)
N-(4-bromo-3-chlorophenyl)-N-[(5-bromo-2-thienyl)methylene]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-chlorophenyl)-N-[(5-bromo-2-thienyl)methylene]amine is an organic compound that belongs to the class of imines This compound is characterized by the presence of bromine, chlorine, and thiophene moieties, which contribute to its unique chemical properties
Méthodes De Préparation
The synthesis of N-(4-bromo-3-chlorophenyl)-N-[(5-bromo-2-thienyl)methylene]amine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction. This reaction involves the coupling of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the presence of a palladium catalyst and a base such as potassium phosphate. The reaction is carried out at elevated temperatures, typically around 90°C, and results in the formation of the desired product in good yields .
Analyse Des Réactions Chimiques
N-(4-bromo-3-chlorophenyl)-N-[(5-bromo-2-thienyl)methylene]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines.
Applications De Recherche Scientifique
N-(4-bromo-3-chlorophenyl)-N-[(5-bromo-2-thienyl)methylene]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. It serves as a lead compound for designing new drugs with improved efficacy and safety profiles.
Industry: In materials science, it is used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-(4-bromo-3-chlorophenyl)-N-[(5-bromo-2-thienyl)methylene]amine involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, depending on the nature of the target. It may interact with enzymes, receptors, or other proteins, leading to changes in their activity and function. The exact pathways and molecular targets involved vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N-(4-bromo-3-chlorophenyl)-N-[(5-bromo-2-thienyl)methylene]amine can be compared with other similar compounds, such as:
4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: This compound also contains bromine and imine functionalities but differs in its overall structure and specific substituents.
N’-[(E)-(4-bromo-3-thienyl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide: This compound features a similar thiophene moiety but includes a trifluoromethyl group, which imparts different chemical properties.
Propriétés
Formule moléculaire |
C11H6Br2ClNS |
|---|---|
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
N-(4-bromo-3-chlorophenyl)-1-(5-bromothiophen-2-yl)methanimine |
InChI |
InChI=1S/C11H6Br2ClNS/c12-9-3-1-7(5-10(9)14)15-6-8-2-4-11(13)16-8/h1-6H |
Clé InChI |
JXYDFKCTAYNTII-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=CC2=CC=C(S2)Br)Cl)Br |
SMILES canonique |
C1=CC(=C(C=C1N=CC2=CC=C(S2)Br)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


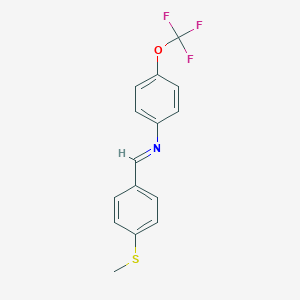
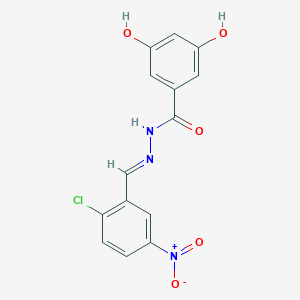
![2,2-diphenyl-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B325561.png)
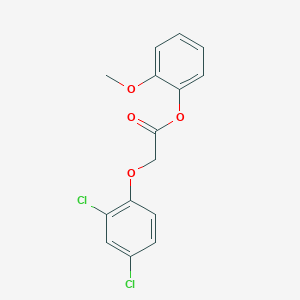
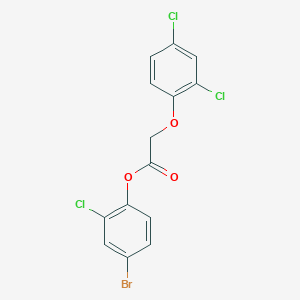
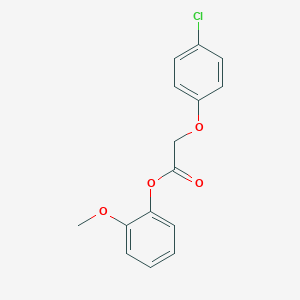

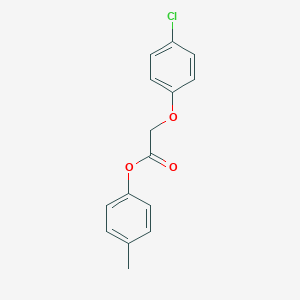
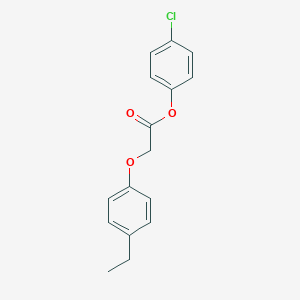
![N'-[(5-bromo-2-thienyl)methylene]-2-chlorobenzohydrazide](/img/structure/B325571.png)
![3-hydroxy-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)propyl]naphthalene-2-carbohydrazide](/img/structure/B325574.png)
![3-hydroxy-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]naphthalene-2-carbohydrazide](/img/structure/B325576.png)


